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molecular formula C13H9ClO2 B168022 Phenyl 4-chlorobenzoate CAS No. 1871-38-1

Phenyl 4-chlorobenzoate

Cat. No. B168022
M. Wt: 232.66 g/mol
InChI Key: XXXJKBSLNRMHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05892091

Procedure details

The decarbonylation reaction of Example 79 was repeated except that phenyl phenylglyoxylate (PPG) was replaced with 4-chlorophenyl phenylglyoxylate (4-CPPG), and that the amounts of tetraphenylphosphonium chloride and chloroform were changed as set forth in Table 13. The results are set forth in Table 13.
Name
phenyl phenylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chlorophenyl phenylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[C:8]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3]C=1.C1(C(=O)C(OC2C=CC([Cl:34])=CC=2)=O)C=CC=CC=1>[Cl-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)Cl>[Cl:34][C:5]1[CH:4]=[CH:3][C:7]([C:8]([O:10][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)=[O:9])=[CH:1][CH:6]=1 |f:2.3|

Inputs

Step One
Name
phenyl phenylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OC1=CC=CC=C1)=O
Step Two
Name
4-chlorophenyl phenylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OC1=CC=C(C=C1)Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C1(=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The decarbonylation reaction of Example 79

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(=O)OC2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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